molecular formula C21H24ClNO2 B13785031 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride CAS No. 69766-49-0

6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B13785031
CAS No.: 69766-49-0
M. Wt: 357.9 g/mol
InChI Key: OBCBYPHOXFOJBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating their activity . This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Diphenylacetoxy-1-azabicyclo(3.2.1)octane hydrochloride is unique due to the presence of the diphenylacetoxy group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

69766-49-0

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

1-azoniabicyclo[3.2.1]octan-6-yl 2,2-diphenylacetate;chloride

InChI

InChI=1S/C21H23NO2.ClH/c23-21(24-19-15-22-13-7-12-18(19)14-22)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,18-20H,7,12-15H2;1H

InChI Key

OBCBYPHOXFOJBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C[NH+](C1)CC2OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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